molecular formula C10H12N2O4S2 B12717483 2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,2-ethanediyl)bis(dihydro- CAS No. 86842-19-5

2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,2-ethanediyl)bis(dihydro-

Cat. No.: B12717483
CAS No.: 86842-19-5
M. Wt: 288.3 g/mol
InChI Key: KHYTWGXVTLFEFG-UHFFFAOYSA-N
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Description

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) is a complex organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique dione structure and ethanediyl linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using thiourea and α-haloketones as starting materials.

    Reaction Conditions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the dione moiety to diols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the thiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Diols.

    Substitution Products: Various substituted thiazines depending on the nucleophile used.

Scientific Research Applications

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: May modulate biochemical pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazine Derivatives: Compounds with similar thiazine ring structures.

    Dione Compounds: Molecules containing dione functional groups.

Uniqueness

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) is unique due to its specific combination of thiazine and dione structures, which confer distinct chemical and biological properties.

Biological Activity

2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,2-ethanediyl)bis(dihydro-) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

  • Molecular Formula : C12H16N2O4S2
  • Molar Mass : 316.4 g/mol
  • CAS Number : 104746-33-0

Antimicrobial Properties

Research indicates that thiazine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various thiazine compounds against a range of pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key enzymatic pathways.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
2H-1,3-Thiazine-2,4(3H)-dioneE. coli32 µg/mL
2H-1,3-Thiazine-2,4(3H)-dioneS. aureus16 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

Thiazine derivatives have also been studied for their antitumor effects. In vitro studies demonstrated that certain thiazine compounds inhibited the proliferation of cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

A notable study by Chudzik et al. (2019) demonstrated that thiazine derivatives could enhance the efficacy of existing chemotherapeutics through synergistic interactions:

Cell LineCompoundIC50 (µM)
MCF-72H-1,3-Thiazine-2,4(3H)-dione10
HeLa2H-1,3-Thiazine-2,4(3H)-dione8

The findings indicate that this compound may serve as a valuable adjunct in cancer therapy.

The biological activity of thiazine compounds often involves interaction with cellular membranes and enzymes. Studies have shown that they can alter membrane fluidity and permeability, which is crucial for their antimicrobial and antitumor effects.

Case Studies

  • Antimicrobial Study : A comprehensive study involving multiple thiazine derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The study utilized various assays to determine MIC values and observed the structural features that contributed to enhanced activity.
  • Antitumor Research : In a controlled study on human cancer cell lines, thiazine derivatives were tested for their ability to inhibit tumor growth. Results indicated a dose-dependent response with significant apoptosis observed in treated cells.

Properties

CAS No.

86842-19-5

Molecular Formula

C10H12N2O4S2

Molecular Weight

288.3 g/mol

IUPAC Name

3-[2-(2,4-dioxo-1,3-thiazinan-3-yl)ethyl]-1,3-thiazinane-2,4-dione

InChI

InChI=1S/C10H12N2O4S2/c13-7-1-5-17-9(15)11(7)3-4-12-8(14)2-6-18-10(12)16/h1-6H2

InChI Key

KHYTWGXVTLFEFG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)N(C1=O)CCN2C(=O)CCSC2=O

Origin of Product

United States

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